![molecular formula C12H15BrN2O2 B7452049 N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide](/img/structure/B7452049.png)
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide, also known as BRL-52537, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the brain and other tissues. The α7 receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. By blocking this receptor, BRL-52537 may have therapeutic applications in a range of conditions, from Alzheimer's disease to chronic pain.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves its binding to the α7 nicotinic acetylcholine receptor and blocking its activation by acetylcholine. This receptor is involved in a range of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. By blocking this receptor, N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have therapeutic applications in a range of conditions, from Alzheimer's disease to chronic pain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating immune responses, and improving cognitive function. These effects have been studied in a range of animal models and cell types, suggesting that N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have potential therapeutic applications in a range of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has several advantages and limitations for lab experiments. One of its main advantages is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor in experiments. However, its potency and efficacy may vary depending on the tissue or cell type being studied, which may limit its use in some experiments. Additionally, the synthesis of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide can be complex and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as the α7 nicotinic acetylcholine receptor has been implicated in the pathology of this condition. Additionally, N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have potential applications in the treatment of chronic pain, as the α7 receptor has been shown to play a role in pain signaling. Further research is needed to fully understand the potential therapeutic applications of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide and to optimize its use in experiments.
Synthesemethoden
The synthesis method for N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves several steps, starting with the reaction of 4-bromophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-hydroxypiperidine to produce the amide intermediate, which is then deprotected with sodium methoxide to yield the final product. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of effects on the α7 nicotinic acetylcholine receptor, including blocking its activation by acetylcholine and reducing its expression in cells. These effects have been studied in a range of tissues and cell types, including neurons, immune cells, and cancer cells.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-3-5-10(6-4-9)14-12(17)15-7-1-2-11(16)8-15/h3-6,11,16H,1-2,7-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFHNKDWQPOTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.